molecular formula C21H25N3O4S B2732948 6-acetyl-2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-60-6

6-acetyl-2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2732948
CAS No.: 864927-60-6
M. Wt: 415.51
InChI Key: FPYMIVADKDALBT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine ring structure . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridine derivatives can be synthesized through various methods. For instance, one method involves the reaction of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine with triethyl phosphite and some electrophilic reagents .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed various derivatives of tetrahydrothienopyridine and related structures to explore their antimicrobial and anti-inflammatory properties. For instance, Nallangi et al. (2014) synthesized twenty derivatives of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, evaluating their in vitro activity against Mycobacterium tuberculosis and cytotoxicity against RAW 264.7 cell lines. The study identified compounds with significant antimycobacterial activity, highlighting the potential of these derivatives in therapeutic applications (Nallangi et al., 2014).

Chemical Synthesis and Characterization

The synthesis of novel compounds based on the tetrahydrothienopyridine scaffold involves various chemical reactions to introduce different functional groups, aiming to enhance biological activity. This includes the development of antimicrobial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides by molecular modification of known antimycobacterial molecules, demonstrating a systematic approach to drug design (Nallangi et al., 2014).

Antimicrobial Activity

The antimicrobial activity of synthesized compounds is a key area of investigation. Studies have shown that specific derivatives exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. This suggests the relevance of these compounds in addressing bacterial infections and the potential for developing new antimicrobial agents (Nallangi et al., 2014).

Properties

IUPAC Name

6-acetyl-2-[(4-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-3-4-11-28-15-7-5-14(6-8-15)20(27)23-21-18(19(22)26)16-9-10-24(13(2)25)12-17(16)29-21/h5-8H,3-4,9-12H2,1-2H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYMIVADKDALBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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